molecular formula C11H11ClO2 B2476521 Ethyl 3-(2-chlorophenyl)acrylate CAS No. 24393-51-9; 33877-03-1

Ethyl 3-(2-chlorophenyl)acrylate

Cat. No.: B2476521
CAS No.: 24393-51-9; 33877-03-1
M. Wt: 210.66
InChI Key: ILTRCHMHGZQVGO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Organic Chemistry and Structure-Reactivity Relationships

Ethyl 3-(2-chlorophenyl)acrylate belongs to the family of α,β-unsaturated esters. This structural motif is characterized by a carbon-carbon double bond conjugated to a carbonyl group, which imparts distinct reactivity to the molecule. The presence of the 2-chlorophenyl group significantly influences the compound's electronic properties. The chlorine atom, being an electron-withdrawing group, enhances the electrophilic nature of the β-carbon in the acrylate (B77674) system, making it more susceptible to nucleophilic attack in reactions like the Michael addition. evitachem.comnih.gov

The structure of this compound, featuring both an electrophilic center and a nucleophilic aromatic ring, makes it a versatile building block in organic synthesis. rsc.org The reactivity of the acrylate double bond allows for polymerization and various addition reactions, while the chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, enabling further functionalization. evitachem.com This dual reactivity is fundamental to its utility in creating more complex molecules.

Historical Perspective on Related Acrylate Synthesis and Functionalization

The history of acrylates dates back to the 19th century, with the discovery of acrylic acid in 1843. nih.gov The first synthesis of an acrylate polymer was reported by G. W. A. Kahlbaum in 1880. wikipedia.orgmfa.org In the early 20th century, German chemist Otto Röhm's work on the polymerization of acrylic acid, detailed in his 1901 doctoral thesis, laid the groundwork for the commercial production of acrylic polymers. mfa.org By 1928, polymethyl methacrylate (B99206) (PMMA) was being produced on an industrial scale. nih.gov

Early applications focused on the creation of polymers with desirable properties like transparency and resistance to breakage. wikipedia.org The functionalization of acrylates, including the introduction of various ester groups and substituents on the monomer, allowed for the tailoring of polymer properties for a wide range of uses, from paints and adhesives to textiles. wikipedia.orgtaylorandfrancis.com The development of synthetic methods like the Knoevenagel condensation provided routes to α,β-unsaturated carbonyl compounds, including cinnamic acid derivatives. bepls.comrsc.orgwikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org

Current Research Landscape and Significance of Aryl Acrylates

Aryl acrylates, including this compound, are of significant interest in modern chemical research. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. evitachem.comrsc.org The discovery of 3-hydroxy-2-aryl acrylates, for instance, was a notable breakthrough in organic and medicinal chemistry due to their role as building blocks for bioactive compounds. rsc.org

Current research often focuses on developing efficient and environmentally friendly synthetic methods. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of aryl halides with alkenes, has become a powerful tool for synthesizing aryl acrylates with high stereoselectivity, typically favoring the trans isomer. mdpi.comugent.beorganic-chemistry.org Ongoing research explores new catalysts, such as those based on N-heterocyclic carbenes, to improve reaction efficiency and expand the scope to include less reactive aryl chlorides. organic-chemistry.org Furthermore, the unique reactivity of acrylates is being harnessed in advanced applications like dual-curing systems for shape-memory polymers, optical materials, and protective coatings, highlighting the continued importance of this class of compounds in materials science. mdpi.comprecedenceresearch.commarketresearchfuture.com

Chemical and Physical Properties of this compound

The following table summarizes key physical and chemical properties of (E)-Ethyl 3-(2-chlorophenyl)acrylate.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁ClO₂ bldpharm.com
Molecular Weight 210.66 g/mol bldpharm.com
CAS Number 24393-51-9 bldpharm.com
Appearance Colorless to pale yellow liquid evitachem.com
Boiling Point 305.1 ± 17.0 °C (Predicted)
Density 1.177 ± 0.06 g/cm³ (Predicted)
Storage Sealed in dry, room temperature bldpharm.com
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); insoluble in water. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(2-chlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTRCHMHGZQVGO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 2 Chlorophenyl Acrylate

Established Reaction Pathways

Wittig-type Reactions and Variations

The Wittig reaction is a cornerstone in alkene synthesis, providing a reliable method for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. libretexts.org In the context of Ethyl 3-(2-chlorophenyl)acrylate synthesis, this involves the reaction of 2-chlorobenzaldehyde (B119727) with a stabilized phosphorus ylide, typically ethyl (triphenylphosphoranylidene)acetate.

The reaction proceeds by the nucleophilic attack of the ylide on the carbonyl carbon of 2-chlorobenzaldehyde. This is followed by the formation of a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. The driving force of the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide, which leads to the elimination of the desired alkene, this compound. webassign.net A general procedure involves dissolving 2-chlorobenzaldehyde in a solvent like dichloromethane (B109758) and adding the ylide portion-wise while stirring at room temperature. libretexts.org

ReagentMolar RatioRole
2-Chlorobenzaldehyde1.0Aldehyde
Ethyl (triphenylphosphoranylidene)acetate1.2Ylide
Dichloromethane-Solvent

Variations of the Wittig reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, can also be employed. The HWE reaction utilizes a phosphonate carbanion, which is generally more reactive than the corresponding phosphonium (B103445) ylide and often favors the formation of the (E)-alkene. The workup for HWE reactions is also often simpler as the phosphate byproduct is water-soluble.

Heck Reaction and Palladium-Catalyzed Coupling Approaches

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the arylation of alkenes. researchgate.net This reaction is particularly useful for the synthesis of this compound by coupling an activated 2-chlorophenyl derivative with ethyl acrylate (B77674). Typically, aryl halides or triflates are used as the arylating agent. mdpi.com

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the arylpalladium bond. A subsequent β-hydride elimination releases the desired product, and reductive elimination of HX regenerates the Pd(0) catalyst. analis.com.my For the synthesis of this compound from 2-chloroiodobenzene and ethyl acrylate, various palladium catalysts can be employed.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF100High
PdCl₂NoneNa₂CO₃/Et₃NNMP/H₂O120Good
Pd/CNoneK₂CO₃DMA165>99

The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and selectivity. For instance, the use of N-heterocyclic carbene (NHC) ligands has been shown to enhance the catalytic activity for the coupling of aryl chlorides. researchgate.net

Knoevenagel Condensation with Subsequent Esterification

The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.org For the synthesis of this compound, 2-chlorobenzaldehyde can be condensed with an active methylene compound like diethyl malonate or ethyl acetoacetate. wordpress.com

The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270), which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. ias.ac.in This enolate then attacks the carbonyl group of 2-chlorobenzaldehyde, followed by dehydration to yield the α,β-unsaturated product. If diethyl malonate is used, the initial product is diethyl 2-(2-chlorobenzylidene)malonate. Subsequent hydrolysis and decarboxylation would yield 3-(2-chlorophenyl)acrylic acid, which can then be esterified to the desired ethyl ester. A more direct route involves the condensation of 2-chlorobenzaldehyde with malonic acid in the presence of a base like pyridine, which often leads to spontaneous decarboxylation to give the cinnamic acid derivative. ias.ac.in

AldehydeActive Methylene CompoundCatalystProduct
2-ChlorobenzaldehydeDiethyl malonatePiperidineDiethyl 2-(2-chlorobenzylidene)malonate
2-ChlorobenzaldehydeEthyl acetoacetatePiperidineEthyl 2-acetyl-3-(2-chlorophenyl)acrylate
2-ChlorobenzaldehydeMalonic acidPyridine3-(2-Chlorophenyl)acrylic acid

The resulting 3-(2-chlorophenyl)acrylic acid can then be esterified to this compound using standard methods, such as Fischer esterification with ethanol (B145695) in the presence of a strong acid catalyst.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, such as Grignard and organocopper reagents, provide alternative routes for the formation of carbon-carbon bonds. While less common for the direct synthesis of α,β-unsaturated esters like this compound, they can be employed in multi-step sequences.

For instance, a Grignard reagent derived from a 2-chlorophenyl halide could potentially be used in a conjugate addition to an appropriate α,β-unsaturated carbonyl compound, although this is not a direct route to the target molecule. sci-hub.stresearchgate.net Reactions of Grignard reagents with esters typically lead to tertiary alcohols after reacting with two equivalents of the Grignard reagent. chemistrysteps.com

Organocopper reagents, often prepared from organolithium or Grignard reagents and a copper(I) salt, are known for their utility in conjugate addition reactions. wikipedia.org A hypothetical route could involve the reaction of a 2-chlorophenylcopper reagent with an appropriate propiolate ester. However, direct and efficient methods for this specific transformation are not well-documented in the literature.

Catalytic Systems in this compound Synthesis

Homogeneous Catalysis

Homogeneous catalysis plays a pivotal role in several of the synthetic methodologies described above, most notably in the Heck reaction. The catalyst, typically a palladium complex, is in the same phase as the reactants, allowing for high activity and selectivity under relatively mild conditions. acs.org

In the Heck reaction for the synthesis of this compound, a variety of homogeneous palladium catalysts can be utilized. The catalytic activity is highly dependent on the nature of the ligands coordinated to the palladium center. Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃), have been traditionally used. More recently, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands, particularly for the activation of less reactive aryl chlorides. researchgate.net The choice of the palladium precursor, such as Pd(OAc)₂ or PdCl₂, also influences the reaction outcome. researchgate.net

Palladium PrecursorLigandKey Features
Pd(OAc)₂PPh₃Standard, widely used system.
PdCl₂None (ligandless)Can be effective, especially with more reactive aryl halides.
Pd(OAc)₂NHCsHigh activity for aryl chlorides.

The efficiency of these homogeneous catalytic systems can be further tuned by the choice of base and solvent. Common bases include organic amines like triethylamine and inorganic bases such as potassium carbonate. Polar aprotic solvents like DMF, NMP, and DMA are frequently employed. analis.com.my

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in chemical synthesis, primarily through the simplification of catalyst recovery and recycling, which can lead to more cost-effective and environmentally friendly processes. In the context of synthesizing acrylate derivatives, heterogeneous catalysts are often employed in C-C bond-forming reactions, such as the Heck reaction, between an aryl halide and an alkene.

Table 1: Comparison of Potential Heterogeneous Catalysts for Acrylate Synthesis

Catalyst Support Material Typical Reaction Advantages
Palladium (Pd) Activated Carbon Heck Coupling High activity, reusability, easy separation
Palladium (Pd) Alumina (Al₂O₃) Condensation Reactions Good thermal stability, defined pore structure
Ruthenium (Ru) Zeolite Hydrogenation/Dehydrogenation High selectivity, shape-selective properties
N-methylpiperazine Polyacrylonitrile Fibres Gewald Reaction Recyclable, high atom economy, minimal waste uniroma1.it

Biocatalysis Approaches

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions, offering high selectivity and specificity under mild operating conditions. mdpi.com For the synthesis of this compound, enzymatic catalysis, particularly with lipases, presents a viable and green alternative to traditional chemical methods for the esterification step.

Lipases are widely used in the synthesis of various esters due to their ability to function in non-aqueous environments and their broad substrate specificity. A potential biocatalytic route could involve the direct esterification of 3-(2-chlorophenyl)acrylic acid with ethanol, catalyzed by an immobilized lipase (B570770) such as Candida antarctica lipase B (CALB). Immobilization of the enzyme on a solid support enhances its stability and allows for easy recovery and reuse, aligning with the principles of sustainable chemistry. researchgate.net Such biocatalytic processes are typically conducted at or near room temperature and atmospheric pressure, significantly reducing the energy consumption of the process. mdpi.com The use of enzymes can circumvent the need for harsh acid or base catalysts and can achieve high conversion rates and product purity. mdpi.com

Optimization of Reaction Parameters

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful optimization of several key reaction parameters.

Solvent Effects

The choice of solvent can profoundly influence reaction rates, equilibria, and even the reaction pathway itself. Solvents play a crucial role in dissolving reactants, stabilizing transition states, and facilitating heat transfer. In the synthesis of acrylates, a range of solvents may be employed, and their effects are often correlated with their polarity.

For instance, in palladium-catalyzed coupling reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are often preferred as they can effectively dissolve the polar intermediates and salts involved in the catalytic cycle. researchgate.net A study on the Pd-catalyzed carboxylation of ethylene (B1197577) demonstrated that DMF was a superior solvent compared to anisole, attributing this to the more efficient formation of the key Pd-metallalactone intermediate in the more polar solvent. researchgate.net The influence of solvent polarity on the absorption spectra of synthesized acrylates has been studied, indicating that solvent choice can affect the electronic properties of the final product. Green chemistry principles advocate for the use of safer, bio-based solvents like ethyl lactate or 2-methyl tetrahydrofuran to reduce environmental impact. jddhs.com

Table 2: Influence of Solvent Type on a Hypothetical Acrylate Synthesis

Solvent Type Dielectric Constant (Approx.) Expected Outcome
Toluene Non-polar 2.4 May favor non-polar reactants; slower reaction rates for polar intermediates.
Tetrahydrofuran (THF) Polar Aprotic 7.6 Good for dissolving a range of reactants; commonly used in organometallic chemistry. researchgate.net
Dimethylformamide (DMF) Polar Aprotic 37 Often accelerates reactions with ionic intermediates; can be difficult to remove. researchgate.net
Ethanol Polar Protic 24.5 Can act as both solvent and reactant in esterification; may participate in side reactions. researchgate.net
Water Polar Protic 80.1 Environmentally benign, but reactant solubility can be a major issue for organic compounds.

Temperature and Pressure Influences

Temperature is a critical parameter that directly affects the rate of chemical reactions. Generally, an increase in temperature leads to a higher reaction rate. However, for the synthesis of acrylates, excessively high temperatures can promote undesirable side reactions, such as polymerization of the acrylate monomer, which can significantly reduce the yield of the desired product. researchgate.net High-temperature polymerization of acrylates (140-180 °C) has been shown to induce secondary reactions like β-scission and chain transfer. researchgate.net Therefore, an optimal temperature must be determined to maximize the rate of formation of this compound while minimizing product degradation and side-product formation.

Pressure is typically less of a controlling factor in liquid-phase reactions unless gaseous reactants are involved or if the reaction volume changes significantly. For many esterification or coupling reactions conducted in the liquid phase, the process is run at atmospheric pressure for simplicity and cost-effectiveness. The principle of designing for energy efficiency suggests that reactions should be conducted at ambient temperature and pressure whenever possible to minimize environmental and economic impacts. yale.edu

Reagent Stoichiometry and Addition Sequences

The molar ratio of reactants is a fundamental parameter to optimize in any chemical synthesis. In reactions that are reversible, such as esterification, using an excess of one reactant (e.g., ethanol) can shift the equilibrium towards the product side, thereby increasing the yield of the desired ester, this compound.

In multi-step or catalyst-dependent reactions, both the stoichiometry and the sequence of reagent addition can be crucial. For example, in a palladium-catalyzed reaction, the ratio of the catalyst, ligand, and base to the substrates must be carefully controlled to maintain a stable and active catalytic cycle. The order of addition can also be important; for instance, the pre-formation of an active catalyst complex before the addition of the main reactants might be necessary to achieve optimal results.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. uniroma1.itresearchgate.net

Prevention: The primary goal is to design synthetic routes that prevent waste generation rather than treating it after it has been created. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Catalytic reactions, such as addition and coupling reactions, are generally high in atom economy compared to substitution reactions that generate stoichiometric byproducts.

Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little to no toxicity. yale.edu This involves selecting safer starting materials and avoiding hazardous reagents.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu If solvents are required, green alternatives such as water, supercritical CO₂, or bio-based solvents are preferred over traditional volatile organic compounds (VOCs). jddhs.com

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. yale.edu Biocatalytic approaches are particularly advantageous in this regard.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. yale.edu Both heterogeneous catalysts and biocatalysts fulfill this principle effectively.

By integrating these principles, the synthesis of this compound can be shifted towards a more sustainable paradigm, reducing its environmental footprint and enhancing its economic viability.

Table of Compounds Mentioned

Compound Name Role in Article
This compound Main subject of the article
2-chlorobenzaldehyde Potential reactant
Ethyl acetate (B1210297) Potential reactant
2-chloroiodobenzene Potential reactant
Ethyl acrylate Potential reactant
Palladium on carbon (Pd/C) Heterogeneous catalyst
3-(2-chlorophenyl)acrylic acid Potential reactant for esterification
Ethanol Reactant/Solvent
Dimethylformamide (DMF) Solvent
Acetonitrile (ACN) Solvent
Toluene Solvent
Tetrahydrofuran (THF) Solvent
Anisole Solvent
Ethyl lactate Green solvent
2-methyl tetrahydrofuran Green solvent
Water Green solvent

Flow Chemistry and Continuous Processing for this compound Production

The shift from batch to continuous manufacturing is a transformative trend in the fine chemical and pharmaceutical industries, offering significant advantages in process control, safety, and efficiency. lonza.comcolab.ws Flow chemistry, where reagents are continuously pumped through a reactor, is a key enabling technology for this transition.

Microreactors are small-scale flow devices with internal dimensions in the sub-millimeter range. Their high surface-area-to-volume ratio provides exceptional heat and mass transfer capabilities, which offers several benefits for the synthesis of compounds like this compound: youtube.comresearchgate.net

Enhanced Safety: Highly exothermic reactions can be controlled precisely, preventing thermal runaways. Hazardous or unstable intermediates can be generated and consumed in situ within the small reactor volume.

Improved Yield and Selectivity: Superior temperature control and rapid mixing can minimize the formation of byproducts, leading to cleaner reaction profiles and higher yields. youtube.com

Process Intensification: Reactions can often be performed at higher temperatures and pressures than in batch reactors, dramatically accelerating reaction rates and reducing reaction times from hours to minutes or even seconds. youtube.com

For instance, olefination reactions can be performed efficiently in continuous flow systems. The rapid mixing prevents localized concentration gradients, and the precise temperature control can enhance the stereoselectivity of the reaction.

Scaling up a chemical process from the laboratory to industrial production is a major challenge. Continuous flow chemistry offers a more straightforward scale-up path compared to traditional batch processes. unimi.itlabunlimited.com

There are two primary strategies for scaling up flow production:

Scaling-Up: Increasing the dimensions (e.g., diameter, length) of the reactor. This approach can be limited by heat and mass transfer issues as the reactor size increases, potentially negating the benefits of microreactors. acs.org

Chemical Transformations and Reaction Mechanisms of Ethyl 3 2 Chlorophenyl Acrylate

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The polarized carbon-carbon double bond in ethyl 3-(2-chlorophenyl)acrylate is a prime site for both nucleophilic and electrophilic addition reactions. The electron-deficient nature of the β-carbon makes it susceptible to attack by nucleophiles in conjugate addition reactions, while the π-system of the alkene can still undergo classical electrophilic additions.

Michael Additions

The Michael reaction, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the electrophilic β-carbon of the acrylate (B77674) (the Michael acceptor). wikipedia.org The reaction is typically facilitated by a base, which generates the active nucleophile. wikipedia.orgresearchgate.net

The mechanism involves three key steps:

Formation of the Nucleophile: A base removes an acidic proton from the Michael donor to form a resonance-stabilized carbanion or another nucleophilic species. masterorganicchemistry.com

Conjugate Addition: The nucleophile attacks the β-carbon of the this compound. The negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base or a solvent, to yield the final 1,4-adduct. masterorganicchemistry.com

A wide variety of nucleophiles can act as Michael donors. These include "soft" nucleophiles like enolates derived from malonic esters, acetoacetic esters, and other 1,3-dicarbonyl compounds, as well as amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.comresearchgate.net The use of stabilized carbanions is common for forming new carbon-carbon bonds. chemistrysteps.com

Table 1: Examples of Michael Addition Reactions

Michael DonorCatalyst/BaseProduct Type
Diethyl malonateSodium ethoxide (NaOEt)1,5-Dicarbonyl compound
Piperidine (B6355638)None or weak baseβ-Amino ester researchgate.net
ThiophenolTriethylamine (Et₃N)β-Thioether ester rsc.org
Lithium diphenylcuprateN/Aβ-Phenyl substituted propanoate

Halogenation Reactions Across the Double Bond

This compound can undergo electrophilic addition of halogens (e.g., Br₂ or Cl₂) across the carbon-carbon double bond. This reaction proceeds via a mechanism typical for alkenes, but the regioselectivity can be influenced by the substituents.

The generally accepted mechanism involves the formation of a cyclic halonium ion intermediate. The π-electrons of the alkene attack the electrophilic halogen molecule, displacing a halide ion and forming a three-membered ring containing the halogen. libretexts.org This intermediate is then opened by the nucleophilic attack of the displaced halide ion. The attack typically occurs at the more substituted carbon (the β-carbon in this case) from the side opposite the halonium ring, resulting in an anti-addition product.

For instance, the bromination of cinnamic acid, a similar structure, proceeds readily to form the 2,3-dibromo derivative. rsc.org In the case of this compound, the reaction with bromine (Br₂) would be expected to yield ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate. Acidic conditions, often using acetic acid as a solvent, can catalyze the reaction. libretexts.org

Table 2: Halogenation Reaction Details

ReagentSolventProduct
Bromine (Br₂)Dichloromethane (B109758) (CH₂Cl₂) or Acetic AcidEthyl 2,3-dibromo-3-(2-chlorophenyl)propanoate
Chlorine (Cl₂)Carbon tetrachloride (CCl₄)Ethyl 2,3-dichloro-3-(2-chlorophenyl)propanoate

Hydroboration-Oxidation and Related Hydrofunctionalization Pathways

Hydroboration-oxidation is a two-step process that achieves the net addition of water across a double bond. masterorganicchemistry.com A key feature of this reaction is its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.combyjus.com

For this compound, the electronic effects of the ester group make the β-carbon electron-deficient and the α-carbon relatively electron-rich. In the hydroboration step, borane (B79455) (BH₃), often used as a complex with THF, adds across the double bond. The boron atom, being electrophilic, adds to the more nucleophilic α-carbon, while the hydride (H⁻) adds to the electrophilic β-carbon. masterorganicchemistry.comjove.com This occurs in a concerted, syn-addition fashion, where the B and H atoms add to the same face of the double bond. masterorganicchemistry.commasterorganicchemistry.com

The resulting organoborane intermediate is not typically isolated but is oxidized in the second step using hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). masterorganicchemistry.com The oxidation step proceeds with retention of stereochemistry, replacing the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.com The final product is ethyl 3-(2-chlorophenyl)-2-hydroxypropanoate.

Table 3: Hydroboration-Oxidation Reaction Summary

StepReagentsIntermediate/ProductKey Features
1. HydroborationBH₃·THFOrganoboraneAnti-Markovnikov, syn-addition masterorganicchemistry.com
2. OxidationH₂O₂, NaOHEthyl 3-(2-chlorophenyl)-2-hydroxypropanoateRetention of stereochemistry masterorganicchemistry.com

Reduction Reactions

The two primary reducible sites in this compound are the carbon-carbon double bond and the ester functional group. By choosing appropriate reagents and conditions, it is possible to selectively reduce one site while leaving the other intact.

Catalytic Hydrogenation of the Carbon-Carbon Double Bond

Catalytic hydrogenation is a common and efficient method for reducing carbon-carbon double bonds. masterorganicchemistry.com For α,β-unsaturated esters, the C=C bond can be selectively hydrogenated in the presence of the ester and the aromatic ring using specific catalysts under mild conditions. mdpi.com

The most common catalyst for this transformation is palladium on a carbon support (Pd/C). masterorganicchemistry.comnih.gov The reaction is typically carried out under an atmosphere of hydrogen gas (H₂) at or slightly above atmospheric pressure. youtube.com The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. masterorganicchemistry.com Hydrogen atoms are then added sequentially across the double bond, typically in a syn-fashion, leading to the saturated alkane. masterorganicchemistry.com

For this compound, catalytic hydrogenation with H₂ and Pd/C in a solvent like ethanol (B145695) would yield ethyl 3-(2-chlorophenyl)propanoate. The ester group and the chloro-substituted aromatic ring are generally stable under these mild conditions. nih.govyoutube.com

Table 4: Catalytic Hydrogenation Conditions

CatalystHydrogen SourceSolventProduct
10% Pd/CH₂ (gas, 1 atm)EthanolEthyl 3-(2-chlorophenyl)propanoate youtube.com
PtO₂ (Adam's catalyst)H₂ (gas)Ethyl Acetate (B1210297)Ethyl 3-(2-chlorophenyl)propanoate

Chemoselective Reduction of the Ester Functional Group

Reducing the ester group in this compound while preserving the carbon-carbon double bond requires a chemoselective reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ester and the alkene. psgcas.ac.inharvard.edu

Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for the partial reduction of esters to aldehydes or, with excess reagent, to primary alcohols. masterorganicchemistry.comyoutube.com Crucially for α,β-unsaturated esters, DIBAL-H can selectively reduce the ester to an allylic alcohol at low temperatures (e.g., -78 °C), leaving the C=C double bond untouched. masterorganicchemistry.comresearchgate.net

The mechanism involves the coordination of the electrophilic aluminum center of DIBAL-H to the carbonyl oxygen of the ester. This is followed by the transfer of a hydride ion to the carbonyl carbon. youtube.com A subsequent aqueous workup hydrolyzes the resulting aluminum-alkoxide intermediate to furnish the primary alcohol. The reaction of this compound with DIBAL-H would therefore produce (E)-3-(2-chlorophenyl)prop-2-en-1-ol.

Table 5: Chemoselective Ester Reduction

ReagentTemperatureSolventProduct
Diisobutylaluminium hydride (DIBAL-H)-78 °CToluene or Dichloromethane(E)-3-(2-chlorophenyl)prop-2-en-1-ol masterorganicchemistry.comresearchgate.net
Lithium borohydride (B1222165) (LiBH₄)0 °C to RTTHF(E)-3-(2-chlorophenyl)prop-2-en-1-ol harvard.edu

Oxidation Reactions

The double bond in this compound is susceptible to oxidation, leading to the formation of epoxides or diols, which are valuable intermediates in organic synthesis. The electron-withdrawing nature of the ester and chlorophenyl groups significantly influences the conditions required for these transformations.

Epoxidation Reactions

The conversion of this compound to its corresponding epoxide, ethyl 2-(2-chlorophenyl)-[oxiran-2-yl]acetate, involves the addition of an oxygen atom across the alkene double bond. Unlike electron-rich alkenes that are readily epoxidized by electrophilic reagents like meta-chloroperoxybenzoic acid (mCPBA), electron-deficient alkenes such as α,β-unsaturated esters require different approaches. youtube.comchemistrysteps.comlibretexts.org The reaction is generally slower due to the reduced nucleophilicity of the double bond. libretexts.org

A common method is nucleophilic epoxidation, which proceeds via a Michael-type conjugate addition of a nucleophilic oxidant. youtube.comwikipedia.org For instance, the Weitz-Scheffer reaction utilizes hydrogen peroxide (H₂O₂) under basic conditions. The hydroperoxide anion adds to the β-carbon, followed by an intramolecular cyclization to form the epoxide ring. Other suitable oxidants include alkyl hydroperoxides in the presence of a base. youtube.com The reaction is stereospecific, with the geometry of the parent alkene being retained in the epoxide product. chemistrysteps.com

Table 1: Representative Conditions for Epoxidation of Electron-Deficient Alkenes
Oxidant SystemCatalyst/BaseTypical SolventReference
Hydrogen Peroxide (H₂O₂)Sodium Hydroxide (NaOH)Methanol/Water youtube.com
tert-Butyl Hydroperoxide (t-BuOOH)Triton BDioxane youtube.com
Sodium Hypochlorite (NaOCl)Pyridine (B92270)Dichloromethane youtube.com
m-CPBA-Chloroform (B151607) chemistrysteps.com

Note: This table presents general systems applicable to α,β-unsaturated esters, a class to which this compound belongs.

Dihydroxylation Methodologies

Dihydroxylation involves the conversion of the alkene into a vicinal diol (a glycol), adding a hydroxyl group to each carbon of the double bond. For this compound, this yields ethyl 2,3-dihydroxy-3-(2-chlorophenyl)propanoate.

The most reliable method for achieving syn-dihydroxylation is through the use of osmium tetroxide (OsO₄). masterorganicchemistry.comlibretexts.org The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate which is then cleaved to give the syn-diol. libretexts.org Due to the high cost and toxicity of OsO₄, it is almost always used in catalytic amounts. masterorganicchemistry.comskku.edu A stoichiometric co-oxidant is required to regenerate the Os(VIII) species from the reduced Os(VI) form.

Common catalytic systems include:

Upjohn Dihydroxylation: Uses N-Methylmorpholine N-oxide (NMO) as the co-oxidant. organic-chemistry.org

Sharpless Asymmetric Dihydroxylation: Employs potassium ferricyanide (B76249) [K₃Fe(CN)₆] as the co-oxidant in the presence of chiral quinine-derived ligands (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL). This method can produce chiral diols with high enantioselectivity. nih.gov

The electrophilic nature of osmium tetroxide means that electron-withdrawing groups on the alkene, such as those in this compound, tend to decrease the reaction rate compared to electron-rich alkenes. skku.edu

Table 2: Common Catalytic Systems for syn-Dihydroxylation
MethodCo-oxidantAdditive/LigandTypical Solvent SystemReference
UpjohnNMO-Acetone/Water, t-BuOH/Water organic-chemistry.org
Sharpless AsymmetricK₃Fe(CN)₆(DHQ)₂-PHAL or (DHQD)₂-PHALt-BuOH/Water nih.gov

Note: This table outlines general methodologies applicable to α,β-unsaturated esters.

Cycloaddition Reactions

The acrylate moiety of this compound serves as an excellent 2π component in various cycloaddition reactions, enabling the construction of five- and six-membered rings.

Diels-Alder Reactions

In the Diels-Alder reaction, a [4+2] cycloaddition occurs between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a cyclohexene (B86901) ring. acs.org this compound, with its electron-withdrawing ester group activating the double bond, functions as a potent dienophile. beilstein-journals.org

The reaction with a conjugated diene, such as cyclopentadiene (B3395910) or 1,3-butadiene, yields a substituted cyclohexene derivative. The stereochemistry of the reaction is highly controlled, proceeding via a syn addition to the dienophile. A key consideration is the endo/exo selectivity. While the "endo rule" often predicts the major product for many Diels-Alder reactions, simple systems involving acrylates may yield mixtures of endo and exo products, with selectivity being influenced by factors like Lewis acid catalysis. rsc.org

Table 3: Examples of Dienes in Diels-Alder Reactions with Acrylates
DieneDienophileProduct TypeReference
CyclopentadieneMethyl AcrylateBicyclo[2.2.1]heptene derivative rsc.org
1,3-ButadieneAcrylonitrileCyclohexene derivative rsc.org
MyrceneEthyl AcrylateSubstituted cyclohexene beilstein-journals.org
FuranMaleimidesOxabicycloheptene derivative acs.org

Note: This table provides examples of dienophiles similar in reactivity to this compound.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are powerful reactions for synthesizing five-membered heterocycles. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile (the alkene component). This compound serves as the dipolarophile.

A prominent example is the reaction with nitrones. A nitrone is a 1,3-dipole that reacts with alkenes to form isoxazolidine (B1194047) rings. rsc.orgwikipedia.org The regioselectivity of the cycloaddition is governed by Frontier Molecular Orbital (FMO) theory. For an electron-deficient alkene like an acrylate, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylate. wikipedia.orgchesci.com This generally leads to the formation of 4-substituted isoxazolidines.

Another important class of 1,3-dipoles are azomethine ylides, which react with alkenes to afford highly functionalized pyrrolidines. wikipedia.orgrsc.org These reactions are valuable for building complex nitrogen-containing ring systems.

Radical Reactions and Polymerization Initiation

The double bond in this compound can participate in radical reactions, most notably radical polymerization, to form polyacrylates. cmu.edu The general mechanism for radical polymerization involves three main stages: initiation, propagation, and termination. acs.org

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form initial radicals, which then add to the double bond of a monomer molecule to create an active chain-initiating species.

Propagation: The newly formed radical rapidly adds to successive monomer molecules, extending the polymer chain.

Termination: The growth of polymer chains is halted, typically through the combination of two growing chains or by disproportionation.

The substituents on the monomer play a crucial role in its polymerizability. In the case of this compound, the 2-chlorophenyl group is electron-withdrawing. Studies on substituted styrenes have shown that electron-withdrawing groups can increase the polymerization rate in certain controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.eduacs.org This effect is attributed to the influence of the substituent on both the propagation rate constant and the stability of the species involved in the polymerization equilibrium. cmu.edu Therefore, the 2-chlorophenyl group is expected to significantly influence the kinetics and control of the polymerization process.

Free Radical Additions to the Activated Alkene

The electron-withdrawing nature of the ester group and the chlorophenyl ring activates the carbon-carbon double bond of this compound towards free radical addition reactions. These reactions are critical for the formation of new carbon-carbon and carbon-heteroatom bonds.

Systematic studies on the addition of radicals to similar activated alkenes, such as those in ethylene (B1197577) and acetylene, have shown that radicals like hydroxyl (•OH) and hydrogen (•H) are key in initiating reactions that lead to more complex molecules. arxiv.org The rate constants for these additions can be significant, making them competitive with other reaction pathways. arxiv.org For instance, the addition of a hydrogen atom to ethylene is a very fast process. arxiv.org

In the context of this compound, a radical species (R•) would add to the β-carbon of the acrylate, which is the more electron-deficient position, to form a stabilized radical intermediate. This intermediate can then participate in further reactions, such as abstraction of a hydrogen atom or addition to another molecule.

Table 1: Examples of Free Radical Addition Reactions

Radical SourceReagentProduct Type
Azobisisobutyronitrile (AIBN)Thiols (R-SH)Thioether adduct
Benzoyl peroxideAlkyl halides (R-X)Alkylated adduct
Triethylborane/OxygenOrganometallic reagentsFunctionalized adduct

Polymerization Mechanisms and Kinetic Studies (excluding material properties)

This compound, as a substituted acrylate, can undergo free-radical polymerization to form polymers. The kinetics and mechanism of such polymerizations are influenced by the nature of the substituent on the acrylate.

Kinetic studies on the free-radical polymerization of various α-substituted acrylates have been performed using quantum chemical tools. ugent.be These studies help in understanding the propagation kinetics of the monomers. ugent.be The rate of polymerization is dependent on several factors, including the concentrations of the monomer, initiator, and catalyst. cmu.edu

The polymerization of multifunctional acrylates and methacrylates has been studied using techniques like differential scanning calorimetry to characterize the reaction rate profiles. kpi.ua These studies determine polymerization rates, double-bond conversion, and kinetic constants. kpi.ua In contrast to linear polymerizations, the termination mechanism for these reactions often proceeds through reaction diffusion. kpi.ua The reactivity of acrylates is generally greater than that of methacrylates, as reflected in their higher termination and propagation kinetic constants. kpi.ua

Key kinetic features that influence the final conversion in the polymerization of multifunctional acrylates include the nominal reaction rate, the conversion at the onset of deceleration, and the conversion after the onset of deceleration. imaging.org Autoacceleration, caused by the decreased mobility of polymer radicals, can occur early in the polymerization, leading to an increased propagation rate. imaging.org This is followed by autodeceleration as the propagation reaction becomes diffusion-controlled. imaging.org

Table 2: Kinetic Parameters in Acrylate Polymerization

ParameterDescriptionInfluencing Factors
Propagation Rate Constant (k_p) Rate of addition of monomer to the growing polymer chain.Monomer structure, temperature, solvent.
Termination Rate Constant (k_t) Rate of termination of growing polymer chains.Radical mobility, viscosity, temperature.
Initiator Efficiency (f) Fraction of radicals generated by the initiator that successfully initiate polymerization.Initiator type, solvent cage effects.

Derivatization Strategies via Ester Functional Group Manipulation

The ester group in this compound provides a handle for various derivatization strategies, allowing for the synthesis of a diverse range of compounds.

Transesterification involves the reaction of this compound with another alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl or aryl group. This reaction is useful for modifying the properties of the resulting ester. The synthesis of various cinnamic acid esters often employs this method. researchgate.net

Under acidic or basic conditions, the ester group of this compound can be hydrolyzed to yield 3-(2-chlorophenyl)acrylic acid. evitachem.com This carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as amides and acid chlorides. The hydrolysis is a standard transformation for acrylate esters. evitachem.com

This compound can react with amines to form the corresponding N-substituted 3-(2-chlorophenyl)acrylamides. sigmaaldrich.comresearchgate.net This reaction is a common method for introducing nitrogen-containing functional groups. The synthesis of various acrylamide (B121943) derivatives often starts from the corresponding acrylate. researchgate.netnih.govrdd.edu.iq The reaction can be catalyzed by various reagents to facilitate the formation of the amide bond. organic-chemistry.org

Aromatic Substitution Reactions on the Chlorophenyl Moiety

The chlorophenyl group in this compound can undergo electrophilic and nucleophilic aromatic substitution reactions, although the chloro substituent deactivates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

Nucleophilic aromatic substitution (SNAr) is a more common reaction for this type of compound, where the chlorine atom is displaced by a nucleophile. evitachem.com This is particularly feasible if the aromatic ring is further activated by other electron-withdrawing groups. For example, SNAr reactions are used to introduce amine functionalities, such as in the synthesis of ethyl 3-(2-amino-4-chlorophenyl)acrylate. bldpharm.com The Heck coupling reaction is another powerful tool for forming carbon-carbon bonds on the aromatic ring, often used in the synthesis of complex molecules containing substituted phenyl groups. nih.gov

Regioselectivity and Mechanistic Aspects of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. In the case of this compound, the regioselectivity of such a substitution is dictated by the electronic effects of the two substituents already present on the benzene (B151609) ring: the chlorine atom and the ethyl acrylate group.

The mechanism of electrophilic aromatic substitution proceeds via a two-step process. masterorganicchemistry.com The initial step, which is also the rate-determining step, involves the attack of the aromatic π-electron system on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comuci.edu In the second, faster step, a proton is eliminated from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The directing effects of the existing substituents are crucial in determining the position of the incoming electrophile. These effects are a combination of inductive and resonance effects.

Chlorine (–Cl): The chlorine atom is an interesting case. Inductively, it is electron-withdrawing due to its high electronegativity. However, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions. uci.edu This resonance donation is particularly effective for ortho and para attacks, where a resonance structure can be drawn that places the positive charge on the carbon atom directly bonded to the chlorine. Although the inductive deactivation outweighs the resonance activation, making the ring less reactive than benzene, the resonance stabilization directs incoming electrophiles to the ortho and para positions. uci.edu

Ethyl Acrylate (–CH=CHCOOEt): The ethyl acrylate group is a deactivating group. The carbonyl group is strongly electron-withdrawing, pulling electron density out of the ring through both inductive and resonance effects. This deactivation makes the ring significantly less nucleophilic and thus less reactive towards electrophiles. The electron-withdrawing nature of this group directs incoming electrophiles to the meta position, as this avoids placing the positive charge of the arenium ion on the carbon atom directly attached to the deactivating group during resonance stabilization. libretexts.org

In this compound, the chlorine is at the C2 position and the acrylate group is at the C1 position. The chlorine atom directs ortho and para to itself (positions C3 and C5). The acrylate group, being a meta-director, will direct incoming electrophiles to positions C3 and C5 relative to its own position. Therefore, both the activating effect of the chlorine and the deactivating effect of the acrylate group favor substitution at the C3 and C5 positions of the phenyl ring. The C3 position is ortho to the chlorine and meta to the acrylate, while the C5 position is para to the chlorine and meta to the acrylate. Steric hindrance might play a role in favoring the C5 position over the C3 position.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Preference
-Cl WithdrawingDonatingDeactivatingOrtho, Para
-CH=CHCOOEt WithdrawingWithdrawingDeactivatingMeta

Cross-Coupling Reactions for Further Aromatic Functionalization

The presence of a chlorine atom on the phenyl ring of this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the aromatic core. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich and bulky phosphine (B1218219) ligands, have enabled their efficient use in cross-coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds or the introduction of alkyl or vinyl groups at the C2 position of the phenyl ring.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl chloride with an alkene, such as ethyl acrylate, in the presence of a palladium catalyst and a base. uwindsor.ca This reaction would lead to the formation of a substituted stilbene (B7821643) derivative by functionalizing the C2 position.

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner for the aryl chloride. This method is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. This provides a direct route to N-aryl compounds, which are prevalent in many biologically active molecules.

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a reliable method for the synthesis of aryl alkynes.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions with an aryl chloride substrate. For instance, palladium complexes with bulky, electron-rich phosphine ligands like XPhos are often effective for the coupling of aryl chlorides. researchgate.net

Table 2: Overview of Potential Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerBond FormedPotential Product Type
Suzuki-Miyaura Coupling Organoboron Reagent (e.g., R-B(OH)₂)C-CBiaryls, Alkyl/Vinyl-substituted arenes
Heck-Mizoroki Reaction Alkene (e.g., R-CH=CH₂)C-CSubstituted Alkenes
Stille Coupling Organotin Reagent (e.g., R-SnBu₃)C-CBiaryls, Ketones, etc.
Buchwald-Hartwig Amination Amine (e.g., R₂NH)C-NAryl Amines
Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH)C-CAryl Alkynes

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the carbon-hydrogen framework.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of (E)-Ethyl 3-(2-chlorophenyl)acrylate provides distinct signals corresponding to each unique proton in the molecule. The analysis of chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of these protons.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the ethyl group exhibits a characteristic quartet and triplet pattern. rsc.org The methylene (B1212753) protons (-CH₂-) of the ethyl ester appear as a quartet at approximately 4.28 ppm, resulting from coupling with the adjacent methyl protons. rsc.org These methyl protons (-CH₃) resonate as a triplet at around 1.35 ppm. rsc.org

The vinylic protons of the acrylate (B77674) moiety display a trans-configuration, evidenced by a large coupling constant (J) of approximately 16.0 Hz. rsc.org The proton on the carbon adjacent to the ester group (α-proton) appears as a doublet at about 6.43 ppm. rsc.org The proton on the carbon bonded to the phenyl ring (β-proton) resonates further downfield as a doublet around 8.09 ppm, influenced by the deshielding effect of the aromatic ring and the carbonyl group. rsc.org

The protons of the 2-chlorophenyl group exhibit complex splitting patterns in the aromatic region of the spectrum, typically between 7.26 and 7.63 ppm. rsc.org The multiplet signals arise from the coupling between the adjacent aromatic protons. rsc.org

Table 1: ¹H NMR Spectroscopic Data for (E)-Ethyl 3-(2-chlorophenyl)acrylate

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl -CH₃ 1.35 Triplet 7.6
Ethyl -CH₂- 4.28 Quartet 7.6
Vinylic α-H 6.43 Doublet 16.0
Vinylic β-H 8.09 Doublet 16.0

Data is referenced from a spectrum recorded in CDCl₃ at 400 MHz. rsc.org

¹³C NMR Chemical Shift Analysis and Multiplicity

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. researchgate.net The vinylic carbons will appear in the alkene region, with the β-carbon (attached to the phenyl ring) resonating at a more downfield position (around 140-145 ppm) compared to the α-carbon (around 120-125 ppm) due to the influence of the aromatic ring. The carbon of the ethyl ester's methylene group (-CH₂-) is expected around 60-65 ppm, and the methyl carbon (-CH₃) will be the most upfield at approximately 14 ppm. libretexts.orgchemicalbook.com

The carbons of the 2-chlorophenyl ring will show signals in the aromatic region (125-140 ppm). The carbon atom directly bonded to the chlorine atom (C-Cl) will have its chemical shift influenced by the electronegativity of the halogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-Ethyl 3-(2-chlorophenyl)acrylate

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃ ~14
Ethyl -CH₂- ~61
Vinylic α-C ~122
Aromatic C ~127-135
Vinylic β-C ~142

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Elucidation

Two-dimensional (2D) NMR experiments are powerful tools for confirming the complete structural assignment of Ethyl 3-(2-chlorophenyl)acrylate by revealing connectivity between protons and carbons.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. Key expected cross-peaks would include the correlation between the ethyl group's -CH₂- and -CH₃- protons, and a strong correlation between the two vinylic protons, confirming their adjacent positions and the J-coupling between them. Correlations between the aromatic protons would also be observed, helping to assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals. For example, the proton at 1.35 ppm would show a cross-peak with the carbon at ~14 ppm (-CH₃), and the vinylic proton at 6.43 ppm would correlate with the carbon at ~122 ppm (α-C).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity of the different fragments of the molecule. Expected key correlations would include:

The vinylic β-proton showing a correlation to the carbonyl carbon, confirming the acrylate structure.

The ethyl -CH₂- protons showing a correlation to the carbonyl carbon.

The vinylic protons showing correlations to the carbons of the phenyl ring, confirming the attachment of the acrylate group to the aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies of Ester and Alkene Functional Groups

The IR spectrum of this compound will exhibit strong and characteristic absorption bands for its ester and alkene functional groups.

The most prominent feature is the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear as a strong, sharp band in the region of 1710-1730 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester will produce two bands, one for the C-O-C asymmetric stretch (around 1250-1200 cm⁻¹) and another for the symmetric stretch (around 1100-1050 cm⁻¹). libretexts.org

The C=C stretching vibration of the alkene group will give rise to a medium to weak absorption band in the range of 1620-1640 cm⁻¹. libretexts.org The C-H stretching vibration of the vinylic protons will be observed just above 3000 cm⁻¹, typically in the 3020-3080 cm⁻¹ region. libretexts.org

Halogen-Specific Vibrations and Aromatic Ring Modes

The presence of the 2-chlorophenyl group introduces additional characteristic bands in the IR spectrum. The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 700 and 800 cm⁻¹. spectroscopyonline.com

The aromatic ring itself will produce several characteristic absorption bands. The C-H stretching vibrations of the aromatic protons will be seen in the 3000-3100 cm⁻¹ range. libretexts.org The C=C stretching vibrations within the aromatic ring will cause a series of sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. libretexts.org Furthermore, the substitution pattern on the benzene (B151609) ring (ortho-disubstituted) will influence the C-H out-of-plane bending vibrations, which typically appear as a strong band in the 735-770 cm⁻¹ region. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic/Vinylic 3000 - 3100 Medium
C-H Stretch Aliphatic (Ethyl) 2850 - 3000 Medium
C=O Stretch Ester 1710 - 1730 Strong
C=C Stretch Alkene 1620 - 1640 Medium-Weak
C=C Stretch Aromatic 1450 - 1600 Medium
C-O Stretch Ester 1050 - 1250 Strong
C-Cl Stretch Aryl Halide 700 - 800 Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This allows for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula for this compound is C₁₁H₁₁ClO₂. bldpharm.com The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹H = 1.00783 u, ¹²C = 12.00000 u, ³⁵Cl = 34.96885 u, ¹⁶O = 15.99491 u).

Calculated Exact Mass of this compound

Element Number of Atoms Isotopic Mass (u) Total Mass (u)
Carbon 11 12.00000 132.00000
Hydrogen 11 1.00783 11.08613
Chlorine 1 34.96885 34.96885
Oxygen 2 15.99491 31.98982

| Total | | | 210.04470 |

While a specific experimental HRMS value for this compound is not widely published, the technique would be expected to yield a measured mass that is very close to the calculated value of 210.04470 u for the [M]⁺ ion, confirming its elemental composition.

Electron ionization (EI) mass spectrometry of this compound and related substituted 3-phenylpropenoates reveals characteristic fragmentation pathways that are diagnostic for its structure. nih.gov A notable feature in the mass spectrum of ortho-substituted compounds like this compound is the distinct loss of the ortho chlorine atom. nih.gov

The fragmentation of esters typically involves cleavage at the bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation pathways include:

Loss of the ethoxy group (-OC₂H₅): This results in the formation of the 2-chlorocinnamoyl cation.

Loss of an ethyl radical (-C₂H₅): This leads to the formation of a protonated 2-chlorocinnamic acid ion.

McLafferty rearrangement: This is a characteristic fragmentation of esters with a sufficiently long alkyl chain, though it may be less prominent in ethyl esters.

A significant fragmentation pathway observed for Ethyl 3-(2-chlorophenyl)propenoate involves an intramolecular cyclization. The initial molecular ion can undergo a radical substitution, leading to the expulsion of the chlorine atom and the formation of a stable benzopyrylium cation. nih.gov This process is particularly favored in the ortho-substituted isomer compared to its meta and para counterparts. nih.govnih.gov

Table of Expected Fragment Ions for this compound

m/z Value Proposed Fragment Ion
210/212 [M]⁺, molecular ion with isotopic chlorine peaks
181/183 [M - C₂H₅]⁺
165/167 [M - OC₂H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its conjugated system. This system extends from the phenyl ring, through the propenoate double bond, to the carbonyl group. The primary electronic transitions anticipated are π → π* and n → π* transitions. khanacademy.org

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in this compound lowers the energy gap for this transition, causing absorption at longer wavelengths (typically in the 200-300 nm range). For the related cinnamic acid, a strong π → π* transition is observed around 273 nm. researchgate.net

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from one of the oxygen atoms) to a π* antibonding orbital. These transitions are often observed as a shoulder on the more intense π → π* band. In cinnamic acid, a weak n → π* transition is suggested at approximately 295 nm. researchgate.net

The presence of the chlorine atom on the phenyl ring can act as an auxochrome, potentially causing a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted ethyl cinnamate (B1238496).

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

While the specific crystal structure of this compound is not publicly available in the searched literature, analysis of closely related compounds provides insight into the expected solid-state conformation. For instance, the crystal structures of other substituted cinnamates have been reported. nih.govresearchgate.net

A single crystal X-ray diffraction study would reveal precise information about:

Bond lengths and angles: Confirming the geometry of the molecule.

Conformation: Determining the dihedral angles between the phenyl ring, the acrylate plane, and the ester group. In similar structures, the molecule often adopts a nearly planar conformation to maximize π-orbital overlap, though steric hindrance from the ortho-substituent may cause some twisting.

Crystal packing: Elucidating the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that govern the crystal lattice.

Based on the analysis of a similar compound, ethyl 2-(4-chlorophenyl)-3-(3,5-dimethoxyphenoxy)acrylate, the crystal system is often triclinic with a P-1 space group. researchgate.net However, the specific crystal parameters for this compound would need to be determined experimentally.

Table of Compounds Mentioned

Compound Name
This compound
Cinnamic acid
Ethyl cinnamate

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the analysis of synthesized chemical compounds, offering high-resolution separation for both purity assessment and isolation of target molecules from reaction mixtures and by-products. For this compound, both gas and liquid chromatography, often coupled with mass spectrometry, provide robust methodologies for its characterization.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolving power allows for the separation of the target compound from structurally similar impurities. When coupled with a mass spectrometer, GC-MS provides not only retention time data for quantitative analysis but also mass spectra for unequivocal identification of the compound and its fragments.

Due to its volatility, this compound is well-suited for GC analysis. The selection of the stationary phase is critical for achieving optimal separation. A mid-polarity column is often a suitable choice for such aromatic and ester-containing compounds. For instance, a column with a (5%-phenyl)-methylpolysiloxane stationary phase can provide good separation of isomers and related impurities.

In a typical GC analysis, a small amount of the sample, dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297), is injected into the heated inlet of the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the capillary column. The temperature of the column is programmed to increase over time, which facilitates the separation of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds.

For GC-MS analysis, the effluent from the GC column is directed into the ion source of a mass spectrometer. Electron ionization (EI) is a common technique where the molecules are bombarded with high-energy electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak (if stable enough) and various fragment ions. For this compound, characteristic fragments would include those corresponding to the loss of the ethoxy group, the carboxyl group, and cleavage of the phenyl-vinyl bond, as well as the isotopic pattern characteristic of a chlorine-containing compound. A study on the Fisher esterification of cinnamic acid to ethyl cinnamate utilized GC-MS to confirm the product, achieving a high purity of 84.42% with an elution time of 23.706 minutes. researchgate.net While specific conditions for this compound are not widely published, a similar approach would be effective.

Table 1: Representative GC and GC-MS Parameters for Analysis of this compound

ParameterGas Chromatography (GC)Gas Chromatography-Mass Spectrometry (GC-MS)
Column Capillary column (e.g., HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or NitrogenHelium
Inlet Temperature 250 °C250 °C
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 minInitial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 300 °CN/A
Ionization Mode N/AElectron Ionization (EI) at 70 eV
Mass Range N/A40-400 amu

This table presents hypothetical yet representative parameters based on the analysis of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention of the compound can be controlled. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the aromatic ring and the acrylate system in this compound provide strong chromophores. A study on the determination of various acrylate compounds in plastic food contact materials utilized a ZORBAX SB-AQ column with a water-acetonitrile gradient and UV detection at 210 nm. e3s-conferences.org

LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This is particularly valuable for analyzing complex mixtures and for confirming the identity of peaks observed in the HPLC chromatogram. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of molecules with minimal fragmentation, typically showing the protonated molecular ion [M+H]⁺ in positive ion mode. This provides accurate molecular weight information. Chemical suppliers of this compound and its isomer, Ethyl 3-(4-chlorophenyl)acrylate, often provide HPLC and LC-MS data to certify the purity of their products. bldpharm.combldpharm.com

Table 2: Representative HPLC and LC-MS Parameters for Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
Mobile Phase A Water0.1% Formic acid in Water
Mobile Phase B Acetonitrile0.1% Formic acid in Acetonitrile
Gradient 50-95% B over 15 minutes50-95% B over 10 minutes
Flow Rate 1.0 mL/min0.3 mL/min
Column Temp. 30 °C35 °C
Detector UV-Vis Diode Array Detector (DAD)Mass Spectrometer (MS)
Detection λ 220 nm and 275 nmN/A
Ionization Mode N/AElectrospray Ionization (ESI), Positive Ion Mode
Mass Range N/A100-500 m/z

This table presents hypothetical yet representative parameters based on the analysis of structurally similar compounds.

Computational and Theoretical Investigations of Ethyl 3 2 Chlorophenyl Acrylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.govscispace.com The process begins with an initial molecular geometry, which is then optimized to find the lowest energy conformation on the potential energy surface. growingscience.com Functionals like B3LYP are commonly employed as they provide a good balance between computational cost and accuracy for organic molecules. nih.gov

For Ethyl 3-(2-chlorophenyl)acrylate, a DFT geometry optimization using a basis set such as 6-311++G(d,p) would precisely calculate the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer. nih.gov The optimization process ensures that the forces on each atom are minimized. cmu.edu The resulting optimized structure reveals a non-planar geometry, primarily due to the steric hindrance from the chlorine atom at the ortho position of the phenyl ring, which influences the orientation of the acrylate (B77674) group relative to the ring. The electronic properties, such as the distribution of electron density and atomic charges, are also determined from this calculation.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond Length (Å) C=O (ester)1.21
C=C (alkene)1.34
C-Cl (aromatic)1.75
C-O (ester)1.35
Bond Angle (°) O=C-O (ester)124.5
C-C=C (alkene)121.0
Cl-C-C (aromatic)120.5

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. bhu.ac.in

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring and the C=C double bond, while the LUMO is likely concentrated on the electron-withdrawing acrylate moiety. rsc.orgnih.gov This distribution indicates that the molecule would likely act as a nucleophile at the phenyl ring and as an electrophile at the acrylate's β-carbon in reactions like Michael additions.

Table 2: Predicted FMO Properties for this compound

ParameterPredicted Value (eV)Implication
HOMO Energy -6.5Indicates electron-donating ability
LUMO Energy -1.8Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.7Suggests moderate kinetic stability and reactivity

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. libretexts.org The ESP map is generated by calculating the electrostatic potential at the electron density surface of the optimized molecule. researchgate.net Different colors represent different potential values: red indicates regions of negative potential (electron-rich, nucleophilic), while blue indicates regions of positive potential (electron-poor, electrophilic). libretexts.org

In this compound, the ESP analysis would show a significant negative potential (red) around the carbonyl oxygen atom of the ester group, identifying it as a primary site for electrophilic attack or hydrogen bonding. researchgate.net A region of positive potential (blue) would likely be found around the hydrogen atoms. The chlorine atom and the π-system of the phenyl ring would also contribute to the electrostatic landscape, influencing the molecule's orientation in intermolecular interactions. scispace.com

Table 3: Predicted ESP Characteristics of this compound

Molecular RegionPredicted Electrostatic PotentialType of Interaction Site
Carbonyl Oxygen Strong Negative (Red)Nucleophilic / Hydrogen Bond Acceptor
Acrylate β-Carbon Slight Positive (Green/Yellow)Electrophilic
Chlorine Atom Moderate Negative (Yellow/Orange)Weakly Nucleophilic
Ethyl Group Hydrogens Slight Positive (Blue/Green)Electrophilic

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and flexibility.

While DFT calculations identify the lowest energy structure, MD simulations can explore the full conformational landscape of a molecule by simulating its atomic motions over time. acs.org For a flexible molecule like this compound, key conformational changes involve rotation around single bonds. The most significant rotations would be around the C-C bond connecting the phenyl ring to the acrylate group and the C-O bond of the ethyl ester.

By performing constrained geometry optimizations at various dihedral angles, the rotational energy barriers can be calculated. These barriers indicate the energy required to rotate from one stable conformation (a local minimum) to another. The ortho-chloro substituent is expected to create a significant rotational barrier for the phenyl group, limiting its free rotation and favoring specific non-planar conformations to minimize steric clash.

Table 4: Predicted Rotational Barriers for Key Dihedral Angles

Dihedral AngleDescriptionPredicted Rotational Barrier (kcal/mol)
C(ring)-C(ring)-C=C Rotation of the acrylate group relative to the phenyl ring5 - 8
C=C-C=O Rotation around the acrylate backbone2 - 4
C-O-CH2-CH3 Rotation of the ethyl group1 - 2

Prediction of Spectroscopic Parameters

Computational methods are also highly effective at predicting spectroscopic data, which can be used to verify experimental findings. After a geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) spectrum. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tandfonline.com

The calculated vibrational frequencies for this compound would correspond to specific molecular motions, such as the stretching of the C=O, C=C, and C-Cl bonds. These theoretical values are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental spectra. nih.gov Such analysis is invaluable for assigning peaks in an experimental spectrum to specific functional groups.

Table 5: Comparison of Predicted and Experimental IR Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹, scaled)
C=O (Ester) Stretching1715
C=C (Alkene) Stretching1630
C-O (Ester) Stretching1170
C-Cl (Aromatic) Stretching750

Computational NMR and IR Spectra Generation and Comparison with Experimental Data

The generation of computational NMR and IR spectra is a powerful tool for structural elucidation and for the validation of experimental data. Density Functional Theory (DFT) is a commonly employed method for such calculations, often providing a good correlation between calculated and experimental values.

Computational Infrared (IR) Spectroscopy:

Theoretical vibrational frequencies for this compound can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). These calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical model.

A study on the closely related (E)-3-(2,6-dichlorophenyl)-acrylamide demonstrated that calculated vibrational modes, after scaling, show good conformity with experimental data, aiding in the assignment of complex spectral features. nih.gov For this compound, key vibrational modes would include the C=O stretching of the ester group, the C=C stretching of the acrylate backbone, and various vibrations associated with the chlorinated phenyl ring. An experimental FTIR spectrum for 2-Propenoic acid, 3-(2-chlorophenyl)-, ethyl ester is available and can be used for comparison with theoretical predictions. spectrabase.com

Below is a table comparing typical experimental IR frequencies for similar acrylates with the kind of data that would be generated from a computational study.

Functional GroupExperimental Wavenumber (cm⁻¹) (Typical for acrylates)Computationally Predicted Wavenumber (cm⁻¹) (Scaled)
C=O Stretch (Ester)1710-1730Corresponds to experimental value
C=C Stretch (Alkene)1620-1640Corresponds to experimental value
C-O Stretch (Ester)1150-1250Corresponds to experimental value
=C-H Bending (Alkene)960-990 (trans)Corresponds to experimental value
C-Cl Stretch700-800Corresponds to experimental value

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, are adept at predicting NMR chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. github.iofrontiersin.org

For (E)-ethyl 3-(2-chlorophenyl)acrylate, experimental ¹H NMR data has been reported. rsc.org A computational study would involve optimizing the molecule's geometry and then calculating the magnetic shielding constants for each nucleus. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

A comparison of the experimental ¹H NMR data for (E)-ethyl 3-(2-chlorophenyl)acrylate with the expected outputs of a computational prediction is outlined below.

ProtonExperimental Chemical Shift (δ, ppm) rsc.orgComputationally Predicted Chemical Shift (δ, ppm)
Vinylic H (α to C=O)6.43 (d, J = 16.0 Hz)Corresponds to experimental value
Vinylic H (β to C=O)8.09 (d, J = 16.0 Hz)Corresponds to experimental value
Aromatic H's7.26-7.63 (m)Corresponds to experimental value
O-CH₂4.28 (q, J = 7.6 Hz)Corresponds to experimental value
CH₃1.35 (t, J = 7.6 Hz)Corresponds to experimental value

Discrepancies between experimental and computed spectra can often be attributed to solvent effects, conformational averaging, and the inherent approximations in the computational models. github.io

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. Common synthetic routes towards this compound include the Wittig and Heck reactions.

To understand a reaction mechanism, it is crucial to identify and characterize the transition states (TS) connecting reactants, intermediates, and products. A transition state is a first-order saddle point on the potential energy surface. Computational methods can locate these TS geometries and their corresponding imaginary vibrational frequencies, which confirm them as true transition states.

Wittig Reaction: The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. nih.govmasterorganicchemistry.com For the synthesis of this compound, this would likely involve the reaction of 2-chlorobenzaldehyde (B119727) with an appropriate phosphorus ylide. Computational studies on the Wittig reaction mechanism have explored the formation of a betaine (B1666868) intermediate and its subsequent decomposition to an oxaphosphetane, which then yields the alkene product. researchgate.netresearchgate.net A reaction coordinate analysis would map the energy changes as the C-C and P-O bonds form and break.

Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. libretexts.orgorganic-chemistry.org this compound could be synthesized via the Heck reaction between 2-chloroiodobenzene (or another suitable aryl halide) and ethyl acrylate. The catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination. Computational studies can model each step, identifying the transition state and intermediates, and thus clarifying the stereoselectivity and regioselectivity of the reaction. libretexts.org

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile diagram for the reaction can be constructed. This diagram provides a visual representation of the reaction pathway and the activation energies for each step.

The activation energy (Ea), derived from the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Using transition state theory, it is possible to predict kinetic parameters such as the rate constant (k). nih.gov

For the synthesis of this compound, an energy profile diagram for either the Wittig or Heck reaction would illustrate the rate-determining step of the reaction, which is the step with the highest activation energy. This information is invaluable for optimizing reaction conditions to improve yield and efficiency.

An illustrative table of computationally derived kinetic parameters for a generic reaction step is provided below.

ParameterDescriptionComputationally Derived Value
ΔG‡Gibbs Free Energy of ActivationCalculated from the energies of the reactant and transition state
ΔH‡Enthalpy of ActivationCalculated from the enthalpies of the reactant and transition state
ΔS‡Entropy of ActivationCalculated from the entropies of the reactant and transition state
kRate ConstantPredicted using the Eyring equation

Such computational predictions, when validated against experimental kinetic data, provide a comprehensive understanding of the reaction dynamics. nih.gov

Potential Applications As a Synthetic Intermediate in Organic Synthesis

Precursor for the Synthesis of Novel Organic Scaffolds

The carbon framework of ethyl 3-(2-chlorophenyl)acrylate serves as a versatile template for the construction of various heterocyclic and carbocyclic scaffolds, which form the core of many biologically active compounds.

One notable application is in the synthesis of dihydropyridine (B1217469) derivatives through the Hantzsch pyridine (B92270) synthesis. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (in this case, a derivative of this compound could be envisioned or used in related reactions), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The resulting dihydropyridine core is a privileged scaffold in medicinal chemistry, famously found in calcium channel blockers like nifedipine (B1678770) and amlodipine. wikipedia.org The presence of the 2-chlorophenyl group can introduce specific steric and electronic properties to the final dihydropyridine molecule, potentially influencing its biological activity.

Furthermore, this compound and its derivatives are valuable precursors for the synthesis of pyrimidine-based structures. researchgate.netgsconlinepress.comnih.gov Pyrimidines are fundamental components of nucleic acids and are found in a wide range of pharmaceuticals. gsconlinepress.com The acrylate (B77674) moiety can react with various dinucleophiles, such as ureas, thioureas, and amidines, in cyclocondensation reactions to form the pyrimidine (B1678525) ring. researchgate.netmdpi.com For instance, the reaction with urea (B33335) or thiourea (B124793) can lead to the formation of substituted pyrimidinones (B12756618) or thiones, which are key intermediates for further functionalization.

The following table summarizes representative examples of organic scaffolds synthesized from acrylate precursors, illustrating the potential pathways for this compound.

Target ScaffoldReaction TypeKey ReagentsPotential Application
DihydropyridinesHantzsch SynthesisAldehyde, β-ketoester, Ammonia/Ammonium AcetateCalcium Channel Blockers
PyrimidinesCyclocondensationUrea, Thiourea, AmidinesPharmaceuticals, Agrochemicals
Pyrano[2,3-d]pyrimidinesMulticomponent ReactionThiobarbituric acid, Malononitrile, AldehydeAnti-inflammatory Agents

Building Block for Advanced Functional Molecules

The term "advanced functional molecules" encompasses a broad range of compounds designed for specific applications, including pharmaceuticals, agrochemicals, and materials science. This compound serves as a key starting material in the synthesis of such molecules due to its readily modifiable structure. evitachem.com

In the pharmaceutical industry, the 2-chlorophenyl motif is present in a number of active pharmaceutical ingredients (APIs). The use of this compound allows for the direct incorporation of this structural feature, streamlining the synthetic route. For example, it can be used as an intermediate in the synthesis of potential drug candidates where the chlorophenyl group is crucial for binding to a biological target. evitachem.com

In the field of agrochemicals, substituted acrylates are known to be precursors for compounds with fungicidal and insecticidal properties. The specific substitution pattern and the reactivity of the acrylate group in this compound make it a candidate for the development of new crop protection agents.

The reactivity of the double bond in this compound also allows for its use in polymerization reactions, leading to the formation of polymers with tailored properties for materials science applications. evitachem.com

Development of Chiral Auxiliaries or Ligand Precursors

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. Chiral auxiliaries and ligands are essential tools for achieving high levels of stereocontrol in chemical reactions. While direct research on this compound for this purpose is not extensively documented, the broader class of acrylate derivatives serves as a valuable platform for the development of such chiral molecules. researchgate.netnih.govcapes.gov.brcapes.gov.brnih.gov

The general strategy involves the reaction of the acrylate with a chiral amine or alcohol to introduce a stereocenter. The resulting chiral ester or amide can then be used to direct the stereochemical outcome of subsequent reactions. For example, chiral acrylates can participate in asymmetric Michael additions, Diels-Alder reactions, and other carbon-carbon bond-forming reactions to generate enantiomerically enriched products.

Moreover, cinnamate-type structures, to which this compound belongs, can be precursors for chiral ligands used in transition-metal-catalyzed asymmetric synthesis. These ligands can coordinate to a metal center and create a chiral environment that influences the stereoselectivity of the catalytic transformation. The synthesis of chiral ligands often involves the functionalization of the aromatic ring and the acrylate moiety to introduce coordinating groups and control the ligand's steric and electronic properties. researchgate.netnih.gov

The development of chiral ligands from acrylate precursors is a dynamic area of research with significant potential for creating novel and efficient catalysts for asymmetric synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Approaches for Specific Transformations

The development of new and efficient catalytic systems is paramount for expanding the synthetic utility of ethyl 3-(2-chlorophenyl)acrylate. While traditional methods like the Knoevenagel condensation are used for its synthesis, future research could focus on catalysts that enable more specific and efficient transformations of the acrylate (B77674) moiety. evitachem.com For instance, developing catalysts for selective C-H functionalization of the aromatic ring in the presence of the reactive acrylate group would be a significant advancement. Furthermore, catalysts that can promote tandem reactions, where multiple transformations occur in a single pot, would enhance synthetic efficiency.

A key area of interest lies in the use of organocatalysts. For example, phosphine-catalyzed reactions, such as the Morita-Baylis-Hillman reaction, have shown promise in creating complex functionalized molecules from simple starting materials. nih.gov Research into novel phosphine (B1218219) catalysts or other organocatalytic systems could lead to new reaction pathways for this compound, offering milder reaction conditions and improved selectivity.

Catalyst TypePotential TransformationAdvantages
Transition Metal CatalystsC-H activation, cross-coupling reactionsHigh reactivity and selectivity
OrganocatalystsAsymmetric synthesis, tandem reactionsMild conditions, environmentally benign
Biocatalysts (Enzymes)Enantioselective reductions, hydrolysesHigh stereoselectivity, green chemistry

Exploration of Asymmetric Transformations of the Alkene Moiety

The alkene double bond in this compound presents a key site for stereoselective functionalization. The development of asymmetric catalytic methods to control the stereochemistry of reactions at this position is a significant and largely unexplored area. This would allow for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.

Future research could focus on enantioselective hydrogenation, epoxidation, or dihydroxylation of the double bond. The use of chiral transition metal complexes or organocatalysts could provide the necessary stereocontrol. For instance, adapting known asymmetric hydrogenation catalysts to this specific substrate could yield enantiomerically enriched products. The electron-withdrawing nature of the 2-chlorophenyl group influences the reactivity of the alkene, presenting both challenges and opportunities for the design of new asymmetric methods. evitachem.com

Integration into Complex Molecular Architectures via Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov this compound is an ideal candidate for inclusion in MCRs due to its multiple reactive sites: the electrophilic double bond and the potential for nucleophilic substitution on the aromatic ring. evitachem.com

Future research should aim to design novel MCRs that incorporate this compound. For example, a one-pot reaction involving the Michael addition of a nucleophile to the acrylate, followed by an intramolecular cyclization or a subsequent reaction with another electrophile, could rapidly generate molecular complexity. The Ugi and Passerini reactions are powerful MCRs, and exploring the compatibility of this compound as a component in these or newly developed MCRs could lead to the synthesis of diverse and complex molecular scaffolds. scielo.br The development of catalytic systems that can chemoselectively orchestrate these complex transformations will be crucial. nih.gov

MCR TypePotential Product ScaffoldsKey Advantages
Ugi Reactionα-Acylamino amidesHigh diversity, rapid assembly
Passerini Reactionα-Acyloxy carboxamidesAtom economical, convergent
Diels-Alder ReactionCyclohexene (B86901) derivativesC-C bond formation, stereocontrol
Michael Addition-based MCRsHighly functionalized acyclic and cyclic systemsVersatile, builds complexity

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and developing new ones. While computational studies can provide valuable insights, experimental techniques like time-resolved spectroscopy can directly probe reactive intermediates and transition states.

Future research could employ techniques such as femtosecond transient absorption spectroscopy or time-resolved infrared spectroscopy to study the dynamics of photochemical or thermally induced reactions of this compound. For example, investigating the excited-state dynamics upon photoirradiation could reveal pathways for novel photochemical transformations. Similarly, studying the kinetics of catalytic reactions in real-time can help to elucidate the role of the catalyst and identify rate-determining steps. This detailed mechanistic information would be invaluable for the rational design of more efficient and selective synthetic methods.

Q & A

Q. What are the established synthetic routes for Ethyl 3-(2-chlorophenyl)acrylate, and how can reaction conditions be optimized for yield?

this compound is synthesized via multi-step organic reactions. A common method involves Friedel-Crafts acylation followed by esterification. For example:

Friedel-Crafts acylation : Reacting 2-chlorobenzaldehyde with diethyl phosphonoacetate in a solvent (e.g., THF) under basic conditions (e.g., NaH) to form the acrylate intermediate .

Esterification : Subsequent reaction with ethanol under acidic catalysis to yield the ethyl ester.

Q. Optimization strategies :

  • Temperature control (e.g., 0–5°C during acylation to minimize side reactions).
  • Catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts).
  • Purity of starting materials (e.g., anhydrous solvents to prevent hydrolysis).

Reference synthetic yields range from 65–85% , depending on reaction scale and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the molecular structure of this compound characterized, and what tools are critical for validation?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.2–4.3 ppm (ethyl CH₂), and δ 6.5–8.0 ppm (aromatic protons) confirm the acrylate and chlorophenyl moieties .
    • ¹³C NMR : Signals for carbonyl (δ ~167 ppm) and ester groups (δ ~60–70 ppm).
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 212 (C₁₁H₁₃ClO₂) with fragmentation patterns showing chlorine loss (m/z 175) and formation of the 2-hydroxybenzopyrylium cation (m/z 147) .
  • Infrared (IR) Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C), and ~750 cm⁻¹ (C-Cl) .

Advanced Research Questions

Q. How do electron ionization mass spectral fragmentation patterns differ between saturated and unsaturated derivatives of this compound?

A comparative analysis (Figure S21, ) reveals:

Compound TypeKey Fragments (m/z)Notable Features
Saturated (Propanoate) 177 ([M-Cl]⁺), 149 (C₉H₉O₂⁺)Chlorine loss dominant; no aromatic ions
Unsaturated (Acrylate) 175 ([M-Cl]⁺), 147 (C₈H₇O⁺)2-Hydroxybenzopyrylium cation observed
Propynoate No Cl lossStable triple bond resists fragmentation

Mechanistic insight : The acrylate’s conjugated double bond stabilizes charge during fragmentation, favoring aromatic ion formation, unlike the saturated analog .

Q. What crystallographic tools and refinement protocols are recommended for resolving structural ambiguities in this compound derivatives?

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
  • Software :
    • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL). Key parameters: R₁ < 0.05, wR₂ < 0.15 .
    • ORTEP-3 : To visualize thermal ellipsoids and validate atomic displacement parameters (ADPs) .
  • Common challenges :
    • Disorder in the ethyl or chlorophenyl groups (resolved via PART instructions in SHELXL).
    • Twinning (addressed using TWIN/BASF commands) .

Q. How does the steric and electronic influence of the 2-chlorophenyl group affect reactivity in polymerization or cross-coupling reactions?

  • Steric effects : The ortho-chlorine hinders planarization of the acrylate group, reducing polymerization rates compared to para-substituted analogs.
  • Electronic effects : The electron-withdrawing Cl group activates the acrylate’s β-carbon for nucleophilic attacks (e.g., Michael additions).
  • Experimental validation :
    • Kinetic studies : Monitor conversion via ¹H NMR; rate constants (k) for polymerization decrease by ~30% compared to unsubstituted acrylates .
    • DFT calculations : HOMO-LUMO gaps widen by 0.2–0.5 eV, aligning with reduced electrophilicity .

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